2,2'-双(三氟甲基)联苯

描述

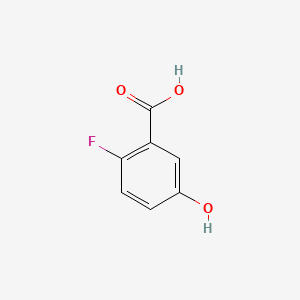

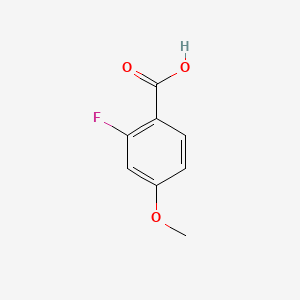

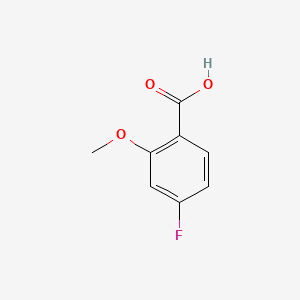

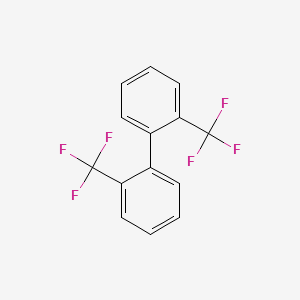

2,2’-Bis(trifluoromethyl)biphenyl is a compound that is part of a broader class of fluorinated aromatic compounds. These compounds are characterized by the presence of trifluoromethyl groups attached to a biphenyl structure .

Synthesis Analysis

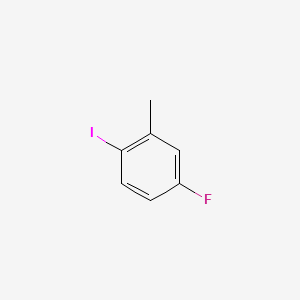

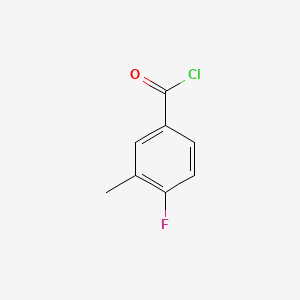

A new process for the synthesis of 2,2’-bis(trifluoromethyl)-4,4’-diaminobiphenyl (TFMB) comprising three steps has been industrially developed. The first step is the homocoupling of the Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene with iron chloride (III) in the presence of an oxidizing agent to afford 2,2’-bis(trifluoromethyl)biphenyl. The second step is the nitration of this biphenyl to 2,2’-bis(trifluoromethyl)-4,4’-dinitrobiphenyl, and the third step is the reduction of this dinitrobiphenyl using hydrogen over Pd/C to afford TFMB .

Molecular Structure Analysis

The molecular structure of 2,2’-Bis(trifluoromethyl)biphenyl is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure .

Chemical Reactions Analysis

The chemical reactions involving 2,2’-Bis(trifluoromethyl)biphenyl are characterized by the strong electron-withdrawing effect of the two fluoromethyl groups, which reduces the electron delocalization of the π orbital on the fully conjugated polymer backbone .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bis(trifluoromethyl)biphenyl are characterized by its high molecular weight (290.20 g/mol), its complex molecular structure, and its highly non-uniform charge distribution .

科学研究应用

Organic Field-Effect Transistors

“2,2’-Bis(trifluoromethyl)biphenyl” is used as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity . Novel conjugated polymers consisting of trifluoromethyl-substituted biphenyl (2,2’-bis (trifluoromethyl)biphenyl, CF3-BP) as the acceptor with various aromatic donors have been successfully synthesized . These polymers exhibit well-balanced charge mobilities and ambient stability .

Optoelectronic Applications

The electron-accepting CF3-BP unit in “2,2’-Bis(trifluoromethyl)biphenyl” can be considered as a promising building block in preparing the easily processable conjugated polymers used in high-stability optoelectronic applications . The OFET performance without encapsulation remained nearly unchanged in ambient conditions for up to 90 days .

Perovskite Solar Cells

“2,2’-Bis(trifluoromethyl)biphenyl” is used as a dopant in the production of perovskite solar cells. It improves the power conversion efficiency and enhances device stability. The compound is introduced into the solar cell as an iodine salt, BFBAI2.

Synthesis of Poly (ester imide) Copolymers

“2,2’-Bis(trifluoromethyl)biphenyl” plays a crucial role in the synthesis and properties of poly (ester imide) (PEsI) copolymers . These copolymers have shown great potential in various applications, particularly as dielectric substrate materials for high-frequency flexible printed circuit boards .

作用机制

Target of Action

The primary target of 2,2’-Bis(trifluoromethyl)biphenyl is the polyimide synthesis process . This compound is an important monomer in the synthesis of polyimides .

Mode of Action

2,2’-Bis(trifluoromethyl)biphenyl interacts with its target by introducing a fluorine group into the polyimide . Fluorine has a small atomic radius and high electronegativity, which allows the polyimide to retain excellent comprehensive properties while also gaining unique properties such as thermal stability, chemical inertness, and excellent mechanical properties .

Biochemical Pathways

The compound affects the polymerization pathway of polyimides . The introduction of the fluorine group alters the properties of the resulting polyimide, enhancing its thermal stability, chemical inertness, and mechanical properties .

Result of Action

The result of the action of 2,2’-Bis(trifluoromethyl)biphenyl is the production of polyimides with enhanced properties . These polyimides exhibit low dielectric constants, low surface free energy, high mechanical strength, high wear resistance, and transparency .

安全和危害

未来方向

The future directions of research on 2,2’-Bis(trifluoromethyl)biphenyl are likely to focus on its potential applications in various fields, such as the production of high-strength flexible transparent polyimide materials and the improvement of the power-conversion efficiency of perovskite solar cells .

属性

IUPAC Name |

1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6/c15-13(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(18,19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFVFTVNLQCICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205254 | |

| Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

567-15-7 | |

| Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。